![molecular formula C17H22N2O2 B7544373 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, also known as DMOM, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. DMOM is a member of the oxazole family, which is known for its diverse range of biological activities. In
作用机制
The mechanism of action of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is not fully understood, but it is believed to involve the inhibition of enzymes involved in key biological processes. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The inhibition of these enzymes may contribute to the antimicrobial, anti-inflammatory, and antitumor properties of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine.
Biochemical and Physiological Effects
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can induce apoptosis, or programmed cell death, in cancer cells. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.
实验室实验的优点和局限性
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization or chromatography techniques. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects are not well characterized.
未来方向
There are several future directions for research on 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. One area of interest is the development of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, which may provide insight into its biological activities. Additionally, further studies are needed to determine the toxicity and side effects of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, which will be important for its development as a potential therapeutic agent. Finally, the potential applications of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine in the treatment of various diseases, including cancer and inflammatory diseases, should be further explored.
合成方法
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can be synthesized through a multi-step process, which involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylmorpholine to yield the desired product, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can be improved through recrystallization or chromatography techniques.
科学研究应用
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-5-16(13(2)8-12)17-18-15(11-21-17)10-19-6-7-20-14(3)9-19/h4-5,8,11,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOAIUGZMUMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=COC(=N2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
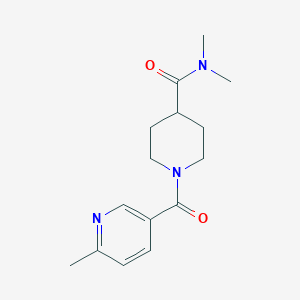
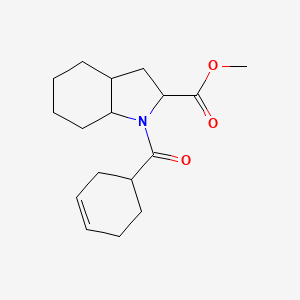
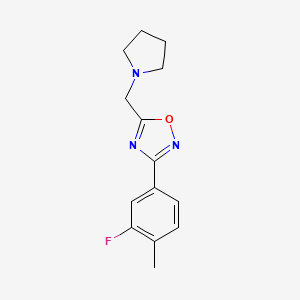
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
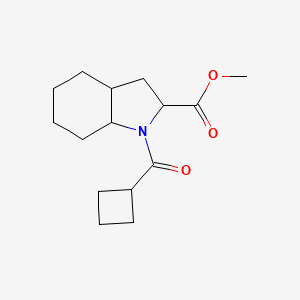
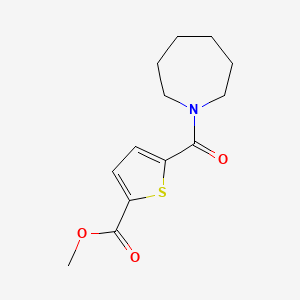
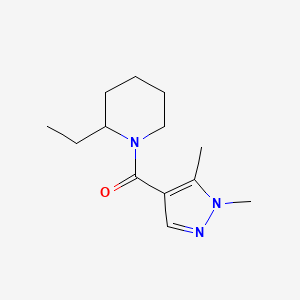
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
